molecular formula C21H22N4O4 B2841169 N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034449-56-2

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No. B2841169
CAS RN: 2034449-56-2
M. Wt: 394.431
InChI Key: YEZMOZDYWMEGBX-UHFFFAOYSA-N
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Description

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide and related compounds have been extensively studied for their unique chemical properties and potential applications in various fields of scientific research. One key area of focus has been the synthesis of complex molecules that incorporate the isonicotinamide moiety, given its relevance in medicinal chemistry and material science. For instance, the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst represents a significant advancement in the development of green chemistry methodologies. This approach not only highlights the catalytic versatility of isonicotinic acid but also opens new pathways for the synthesis of biologically active compounds with potential therapeutic applications (Zolfigol et al., 2013).

Biological Activities and Applications

The compound has shown promise in the exploration of novel anticancer, antibacterial, and insecticidal agents. Research into derivatives of comenic acid containing isoxazole and isothiazole moieties, for example, has demonstrated a synergetic effect when combined with standard chemotherapy drugs, suggesting a potential avenue for enhancing cancer treatment efficacy (Kletskov et al., 2018). Furthermore, computational and pharmacological evaluations of heterocyclic derivatives, including the oxadiazole class, have provided insights into their toxicity profiles, tumor inhibition capabilities, and anti-inflammatory actions, presenting a comprehensive understanding of their potential as therapeutic agents (Faheem, 2018).

Insecticidal and Antimicrobial Properties

The synthesis and characterization of oxadiazole derivatives have revealed significant antibacterial activity, showcasing the potential of these compounds in addressing antibiotic resistance challenges (Rai et al., 2009). Additionally, the development of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings has highlighted their insecticidal activities, particularly against pests like the diamondback moth, further underscoring the agricultural applications of these compounds (Qi et al., 2014).

properties

IUPAC Name

2-(oxan-4-ylmethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c26-21(23-13-19-24-20(25-29-19)16-4-2-1-3-5-16)17-6-9-22-18(12-17)28-14-15-7-10-27-11-8-15/h1-6,9,12,15H,7-8,10-11,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZMOZDYWMEGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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